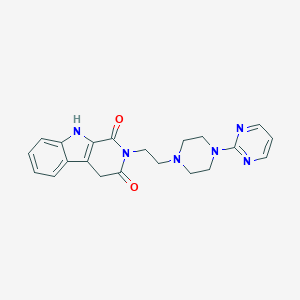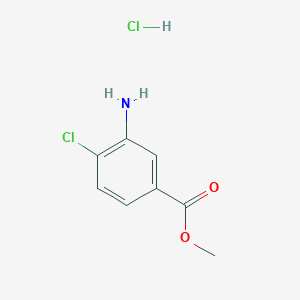
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride, also known as Methyl 3-amino-4-chlorobenzoate hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 224.12 g/mol. In
Applications De Recherche Scientifique
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride has several potential scientific research applications. One of the most significant applications is in the field of organic synthesis, where it can be used as a starting material for the synthesis of other compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride is not well understood, but it is believed to be involved in the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have significant physiological effects.
Biochemical and Physiological Effects:
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride has several biochemical and physiological effects. It has been shown to have significant antioxidant activity, which can be beneficial in the prevention of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride is its high purity, which makes it an excellent starting material for the synthesis of other compounds. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of this compound is its limited solubility in some solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride. One of the most significant areas of research is in the development of new compounds that are derived from this compound. Additionally, there is potential for research on the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for research on the synthesis of this compound using alternative methods that are more environmentally friendly and sustainable.
Conclusion:
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride is a chemical compound that has significant potential in scientific research. Its high purity, ease of synthesis, and potential applications in various fields make it an attractive option for researchers. Further research is needed to explore its potential applications fully, but the current research suggests that it may have significant biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-Amino-4-chlorobenzoic acid methyl ester hydrochloride can be achieved by reacting 3-amino-4-chlorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified using a recrystallization process to obtain a pure white crystalline powder.
Propriétés
Numéro CAS |
161796-15-2 |
|---|---|
Nom du produit |
3-Amino-4-chlorobenzoic acid methyl ester hydrochloride |
Formule moléculaire |
C8H9Cl2NO2 |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
methyl 3-amino-4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,10H2,1H3;1H |
Clé InChI |
IOUBMFSWJJVNTE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Synonymes |
3-AMINO-4-CHLOROBENZOIC ACID METHYL ESTER HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



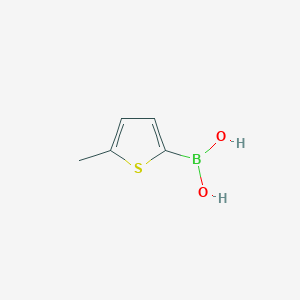
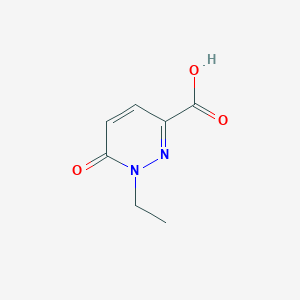


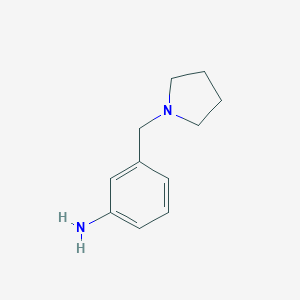


![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)


